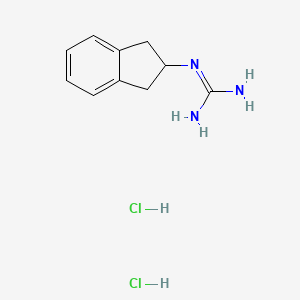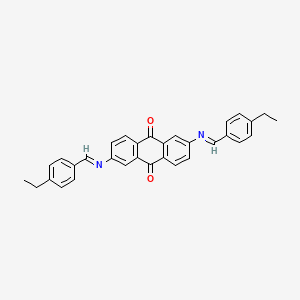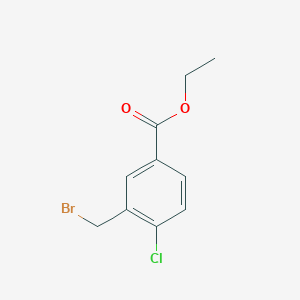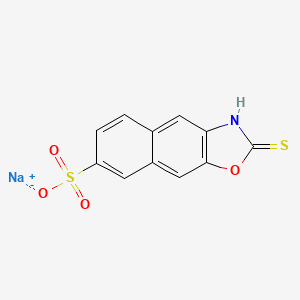
Sodium 2-thioxonaphth(2,3-d)oxazoline-7-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate is a chemical compound with the molecular formula C11H7NO4S2Na. It is known for its unique structure, which includes a naphthoxazoline ring system with a sulfonate group and a thioxo group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate typically involves the reaction of naphthoxazoline derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparaison Avec Des Composés Similaires
- Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate shares structural similarities with other naphthoxazoline derivatives and sulfonate-containing compounds.
- Examples include naphthoxazole-7-sulfonic acid and its derivatives .
Uniqueness:
- The presence of both a thioxo group and a sulfonate group in Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate makes it unique compared to other similar compounds. This combination of functional groups imparts distinctive chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
17372-00-8 |
|---|---|
Formule moléculaire |
C11H6NNaO4S2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
sodium;2-sulfanylidene-3H-benzo[f][1,3]benzoxazole-7-sulfonate |
InChI |
InChI=1S/C11H7NO4S2.Na/c13-18(14,15)8-2-1-6-4-9-10(5-7(6)3-8)16-11(17)12-9;/h1-5H,(H,12,17)(H,13,14,15);/q;+1/p-1 |
Clé InChI |
RQFOQMOOXGZWFV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC2=CC3=C(C=C21)NC(=S)O3)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


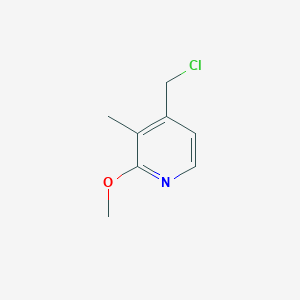


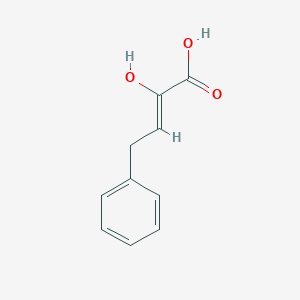


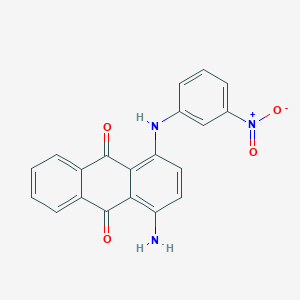
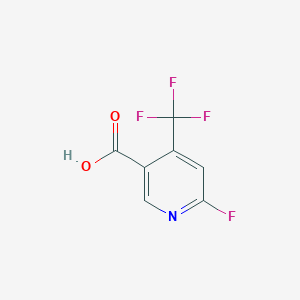
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
